4-(2-Chloro-4-fluorobenzyl)morpholine

Description

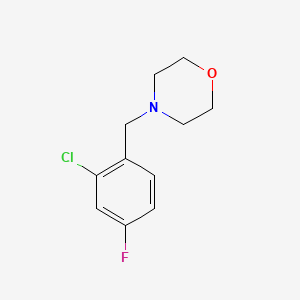

4-(2-Chloro-4-fluorobenzyl)morpholine (C₁₁H₁₃ClFNO, MW 229.68) consists of a morpholine ring attached to a benzyl group substituted with chlorine (position 2) and fluorine (position 4) on the aromatic ring . This compound is part of the benzylmorpholine family, which is explored for diverse biological activities, including enzyme inhibition and anticancer properties. Its structural features—electron-withdrawing substituents (Cl, F) and the morpholine moiety—make it a candidate for targeted drug design and biochemical studies.

Properties

IUPAC Name |

4-[(2-chloro-4-fluorophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZCGLPHUYGMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-4-fluorobenzyl)morpholine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve high purity and yield. Continuous flow chemistry and other modern synthetic methods can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloro-4-fluorobenzyl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-(2-Chloro-4-fluorobenzyl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The medical applications of this compound are still under investigation. Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.

Industry: In the industrial sector, this compound can be used in the production of various chemicals, including pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(2-Chloro-4-fluorobenzyl)morpholine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

Molecular Geometry

- 4-(4-Nitrobenzyl)morpholine crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 6.1371 Å, b = 8.2535 Å, c = 21.9867 Å, and β = 94.929° .

- 4-Chloro-2-(morpholine-4-carbonyl)phenyl-4′-methoxybenzoate (a related morpholine derivative) exhibits dihedral angles of 82.55° (between aromatic rings) and 72.56° (morpholine vs. benzene), influencing its molecular interactions .

The chloro and fluoro substituents in 4-(2-Chloro-4-fluorobenzyl)morpholine likely induce steric and electronic effects distinct from nitro- or methoxy-substituted analogs, affecting binding to biological targets.

Enzyme Inhibition

- Benzylmorpholine analogs (e.g., 4-(2-chlorobenzyl)morpholine) are selective inhibitors of cytochrome P450 2A13, a lung enzyme implicated in carcinogen metabolism. Substituent position (e.g., 2-chloro vs. 4-chloro) significantly impacts inhibitory potency .

- 4-(4-Nitrobenzyl)morpholine derivatives demonstrate anticancer activity by targeting DNA-binding proteins .

Pharmacokinetics and Stereochemistry

- 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is a key intermediate in synthesizing mosapride enantiomers, highlighting the role of stereochemistry in gastrointestinal drug activity .

- Racemic mixtures (e.g., compound 14 in ) may exhibit reduced efficacy compared to enantiopure forms, underscoring the importance of chiral resolution .

Biological Activity

4-(2-Chloro-4-fluorobenzyl)morpholine is a morpholine derivative that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene, followed by the formation of the hydrochloride salt through treatment with hydrochloric acid.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. For instance, studies have shown that compounds with similar morpholine structures can inhibit various bacterial strains and viral infections, suggesting that this compound may also possess these properties .

Antitumor Activity

Recent investigations into morpholine derivatives have highlighted their potential as anticancer agents. For example, morpholine-based compounds have been shown to inhibit hypoxia-inducible factor-1 (HIF-1), which plays a crucial role in tumor growth and metastasis. In vitro studies revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as lead compounds for cancer therapy .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. This mechanism is critical for its antimicrobial and anticancer effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Case Studies and Research Findings

- Antimicrobial Study : A study evaluating various morpholine derivatives found that those with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria, highlighting the importance of structural modifications in enhancing efficacy .

- Antitumor Mechanism : Research on morpholine derivatives indicated that specific modifications could lead to selective inhibition of cancer cell proliferation via HIF-1α pathways, showcasing the compound's potential in targeted cancer therapies .

- CYP Inhibition : A study focusing on the inhibition of cytochrome P450 enzymes demonstrated that certain analogs of morpholine could selectively inhibit CYP2A13 without affecting CYP2A6, which is crucial for minimizing side effects during cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.